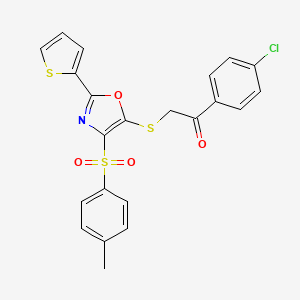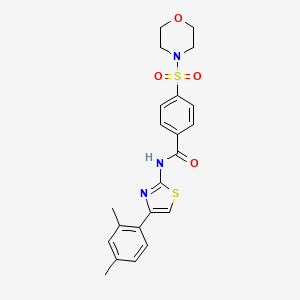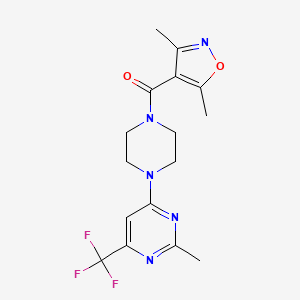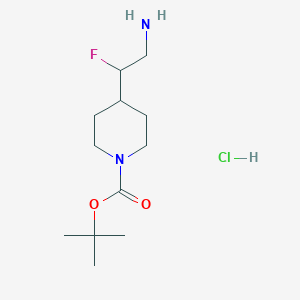![molecular formula C19H22N4O2 B2687563 N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034441-16-0](/img/structure/B2687563.png)
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with potential applications in medicinal chemistry . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an imidazole ring, which is a five-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds typically involves a multi-step process starting from itaconic acid derivatives . The process includes cyclization with primary amines, followed by Masamune-Claisen condensation, and cyclization of the newly formed β-keto esters with amidines .Molecular Structure Analysis
The molecular structure of the compound includes a pyrrolidine ring and an imidazole ring. The pyrrolidine ring contains a 5-oxo group and a phenyl group, while the imidazole ring is part of a larger tetrahydro-1H-benzo[d]imidazole structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, condensation, and amidation . These reactions are common in the synthesis of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Poly(ADP-ribose) Polymerase (PARP) Inhibition for Cancer Treatment
Research indicates that certain benzimidazole carboxamide derivatives exhibit significant potency as PARP inhibitors, a key target in cancer therapy due to their role in DNA repair. These compounds, including those with structural similarities to "N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide," demonstrate excellent PARP enzyme potency and cellular potency, suggesting their potential as therapeutic agents in cancer treatment. The development of such compounds has led to clinical trials, highlighting their significance in oncological research (Penning et al., 2009).
Antimicrobial Activity
Benzimidazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against a variety of pathogens. Compounds in this class have shown potential as antimicrobial agents, with certain derivatives displaying significant activity against both bacterial and fungal species. This suggests their utility in addressing the growing issue of antimicrobial resistance (Desai et al., 2011).
Antituberculosis Activity
The synthesis and evaluation of benzimidazole derivatives have also targeted tuberculosis (TB), a significant global health issue. Some compounds within this chemical class have demonstrated potent anti-TB activity, suggesting their potential role in developing new therapeutics against Mycobacterium tuberculosis, the causative agent of TB. This research avenue holds promise for combating TB, especially in the face of rising drug resistance (Shruthi et al., 2016).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides, related to the structural framework of "N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide," has shown that these compounds can exhibit significant cardiac electrophysiological activity. This class of compounds has been identified as potent selective class III agents, indicating their potential use in managing cardiac arrhythmias. Their synthesis and evaluation contribute to the development of new therapeutic strategies for heart diseases (Morgan et al., 1990).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18-8-13(11-23(18)15-4-2-1-3-5-15)10-20-19(25)14-6-7-16-17(9-14)22-12-21-16/h1-5,12-14H,6-11H2,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGJGWHDVWWMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3CC(=O)N(C3)C4=CC=CC=C4)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[[2-(cyclohexanecarbonyloxymethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]methyl cyclohexanecarboxylate](/img/structure/B2687480.png)


![(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2687486.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2687489.png)
![7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B2687491.png)




![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2687499.png)
![ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2687500.png)
![tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2687502.png)
![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2687503.png)